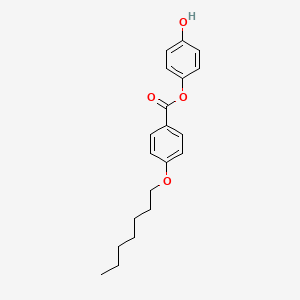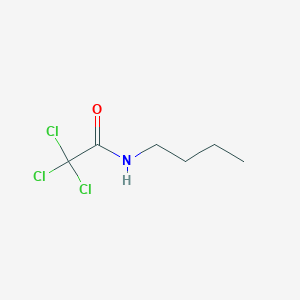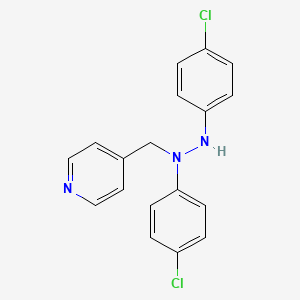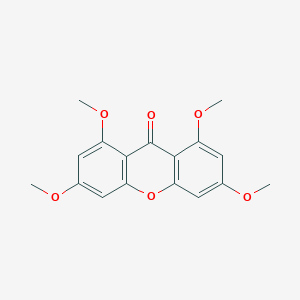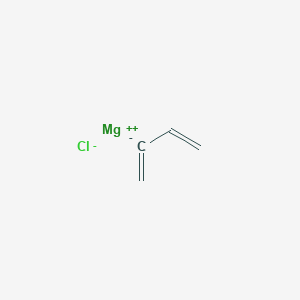
Magnesium, chloro(1-methylene-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, chloro(1-methylene-2-propenyl)-, also known as 2-Methylallylmagnesium chloride, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly valuable due to its reactivity and versatility in forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylallylmagnesium chloride is commonly prepared by reacting magnesium turnings with 2-chloro-2-methylpropene in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the preparation of 2-Methylallylmagnesium chloride follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers to maintain its reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylallylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halides: Reacts with alkyl halides under anhydrous conditions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylallylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Methylallylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Comparison
2-Methylallylmagnesium chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to allylmagnesium chloride, it is less prone to polymerization and offers more controlled reactivity. Benzylmagnesium chloride and phenylmagnesium bromide, on the other hand, are more commonly used for aromatic substitutions and have different reactivity profiles due to the presence of aromatic rings.
Eigenschaften
CAS-Nummer |
32657-89-9 |
|---|---|
Molekularformel |
C4H5ClMg |
Molekulargewicht |
112.84 g/mol |
IUPAC-Name |
magnesium;buta-1,3-diene;chloride |
InChI |
InChI=1S/C4H5.ClH.Mg/c1-3-4-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LKXGKOOMSBGZNT-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[C-]=C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


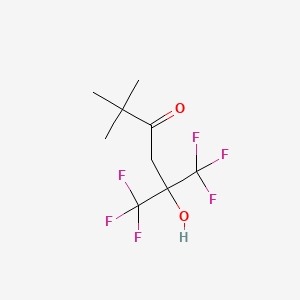
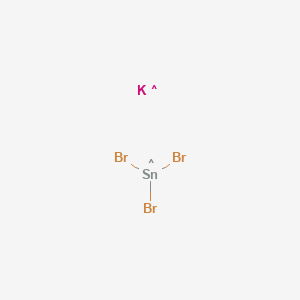
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

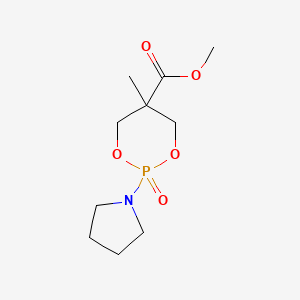
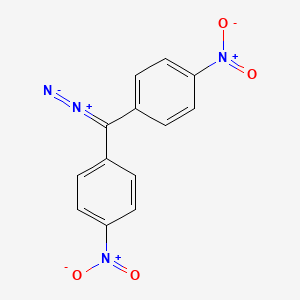
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
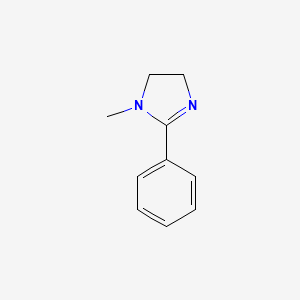
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
